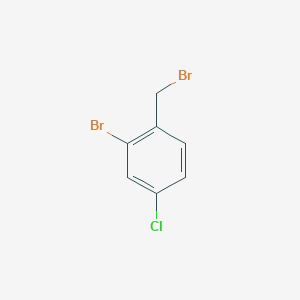

2-Bromo-1-(bromomethyl)-4-chlorobenzene

Description

BenchChem offers high-quality 2-Bromo-1-(bromomethyl)-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(bromomethyl)-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIGUGMFQVNQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33924-45-7 | |

| Record name | 2-bromo-1-(bromomethyl)-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-chlorobenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of 2-bromo-1-(bromomethyl)-4-chlorobenzene and its key isomers. This document provides a comprehensive overview of the chemical's properties, detailed experimental protocols, and its role as a versatile building block in medicinal chemistry.

The precise structure and substitution pattern of aromatic compounds are critical in the design and synthesis of novel therapeutic agents. The compound "2-Bromo-1-(bromomethyl)-4-chlorobenzene" and its isomers are valuable intermediates in organic synthesis, particularly in the field of drug discovery. However, identifying the specific CAS number for "2-Bromo-1-(bromomethyl)-4-chlorobenzene" can be challenging due to the existence of several closely related isomers that are often referred to by various synonyms. This guide will focus on the most prominently documented and commercially available isomer, 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS Number: 66192-24-3) , also known by its synonym 2-Bromo-5-chlorobenzyl bromide . We will also explore the general synthetic pathways applicable to other isomers, providing a broad and practical resource for researchers.

I. Chemical Identity and Physicochemical Properties

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a tri-substituted aromatic compound featuring a benzene ring with bromo, bromomethyl, and chloro substituents. The presence of two different halogen atoms and a reactive benzylic bromide functional group makes it a versatile reagent in synthetic chemistry.[1]

| Property | Value | Reference |

| CAS Number | 66192-24-3 | [1][2] |

| IUPAC Name | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | |

| Synonym | 2-Bromo-5-chlorobenzyl bromide | [1][2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.38 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| InChI Key | UTKGZXVMMFBCJC-UHFFFAOYSA-N | [2] |

II. Synthesis and Reaction Mechanisms

The synthesis of 1-bromo-2-(bromomethyl)-4-chlorobenzene typically involves a multi-step process starting from a readily available precursor. A common synthetic route involves the radical bromination of a substituted toluene.

A plausible precursor for the synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is 2-bromo-4-chlorotoluene. This intermediate can be synthesized via a Sandmeyer reaction starting from 5-chloro-2-methylaniline.[3]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorotoluene [3]

-

To a solution of 5-chloro-2-methylaniline (1.00 mol) in 23% aqueous hydrobromic acid (1200 mL), the mixture is stirred for 20 minutes and then cooled to -5 °C.

-

A solution of sodium nitrite (1.00 mol) in water (400 mL) is added dropwise over 1.5 hours, maintaining the temperature at -5 °C to form the diazonium salt.

-

The resulting diazonium salt solution is then added in portions to a solution of copper(I) bromide (1.00 mol) in 47% hydrobromic acid (400 mL) at 0 °C.

-

The reaction mixture is warmed to 70 °C and stirred for 30 minutes.

-

After cooling to room temperature, the product is extracted with methyl tert-butyl ether.

-

The combined organic extracts are dried over potassium carbonate and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil.

The benzylic position of 2-bromo-4-chlorotoluene can be selectively brominated using a radical initiator, such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

-

A solution of 2-bromo-4-chlorotoluene (1 equivalent) in a suitable solvent like carbon tetrachloride is prepared.

-

N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

III. Applications in Drug Development

Substituted benzyl halides are fundamental building blocks in medicinal chemistry.[4] The differential reactivity of the aryl bromide and the benzylic bromide in 1-bromo-2-(bromomethyl)-4-chlorobenzene allows for sequential and selective functionalization, making it a valuable precursor for the synthesis of complex molecular scaffolds.[1]

One significant application of this compound is in the synthesis of carbazole derivatives. The carbazole nucleus is a prominent scaffold in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] By utilizing 1-bromo-2-(bromomethyl)-4-chlorobenzene, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or construct the carbazole ring system itself.[1]

IV. Safety and Handling

Halogenated benzyl bromides are generally classified as lachrymators and are corrosive. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6]

General Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from ignition sources.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

V. Spectroscopic Characterization

VI. Conclusion

1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3) is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features allow for the strategic construction of complex molecules, particularly those containing a carbazole core. While the specific isomer "2-Bromo-1-(bromomethyl)-4-chlorobenzene" is not well-documented, the synthetic principles and applications discussed for its close isomer provide a strong foundation for researchers working with this class of compounds. Adherence to strict safety protocols is essential when handling these reactive halogenated compounds.

References

-

The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene. (2026, January 18). Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-1-chloro-4-(chloromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide,... Retrieved from [Link]

-

ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-chlorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-Bromo-1-(bromomethyl)-4-chlorobenzene

Precision Characterization, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3) is a high-value electrophilic building block utilized extensively in the synthesis of heterocycles, particularly quinazolines and carbazole alkaloids. Its utility stems from its orthogonal halogen reactivity : a highly reactive benzylic bromide (susceptible to

This guide provides a definitive technical analysis of the compound, moving beyond basic physical properties to address isotopic distribution for mass spectrometry, optimized synthesis via Wohl-Ziegler bromination, and critical safety protocols for handling lachrymatory benzyl halides.

Part 1: Physicochemical & Isotopic Profile

While the average molecular weight is sufficient for stoichiometric calculations, the monoisotopic mass distribution is the critical metric for analytical identification (LC-MS/GC-MS) due to the unique isotopic signature of bromine and chlorine.

Core Constants

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene | |

| CAS Number | 66192-24-3 | |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6] Weight | 284.38 g/mol | Used for molarity/stoichiometry |

| Monoisotopic Mass | 281.8446 Da | Based on |

| Physical State | White to off-white crystalline solid | Low melting point solid |

| Melting Point | 49–53 °C | |

| Boiling Point | 145–150 °C (at 10 mmHg) | High vacuum required for distillation |

Mass Spectrometry: Isotopic Fingerprint

For researchers validating this compound via MS, the molecular ion

-

M (282): Contains

-

M+2 (284): Mixed isotopes (High intensity)

-

M+4 (286): Mixed isotopes (High intensity)

-

M+6 (288): Contains

Analyst Note: A deviation from the expected 3:7:5:1 intensity ratio in the molecular ion cluster often indicates dehalogenation or contamination with the starting material (2-bromo-4-chlorotoluene).

Part 2: Synthetic Architecture

The synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene is classically achieved via Wohl-Ziegler radical bromination .[7] This protocol is preferred over direct bromination to ensure selectivity for the benzylic position over the aromatic ring.

Reaction Mechanism & Logic

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and AIBN (Azobisisobutyronitrile) as the radical initiator.[1]

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to form the propagating Br radical.

-

Propagation: The Br radical abstracts a benzylic hydrogen (the weakest C-H bond), forming a benzylic radical. This radical reacts with

(generated in situ) to yield the product. -

Solvent Choice: Historically, Carbon Tetrachloride (

) was used. Modern green chemistry protocols substitute this with Benzotrifluoride (

Validated Protocol (Scale: 10 mmol)

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

-

Reagents:

-

2-Bromo-4-chlorotoluene (2.05 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) – Recrystallize NBS from water if yellow/brown to remove free

. -

AIBN (82 mg, 0.5 mmol)

-

Benzotrifluoride (20 mL)

-

-

Reaction:

-

Heat the mixture to reflux (approx. 100°C for

). -

Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the product ( -

Critical Checkpoint: If the reaction stalls, add a second portion of AIBN (0.1 eq).

-

-

Workup:

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the Wohl-Ziegler bromination process.

Part 3: Functional Utility in Drug Design

This molecule is not a final drug but a divergent intermediate . Its value lies in the differential reactivity of its three halogen atoms.

Orthogonal Reactivity Map

-

Benzylic Bromide (

C-Br): The most reactive site. Undergoes rapid -

Aryl Bromide (

C-Br): Moderately reactive. requires Pd-catalysis (Suzuki, Buchwald) or Lithium-Halogen exchange. -

Aryl Chloride (

C-Cl): Least reactive. Generally remains inert during manipulations of the bromide, serving as a "blocking group" or a site for late-stage functionalization using specialized bulky phosphine ligands.

Applications

-

Quinazoline Synthesis: Reaction with amidines to form bicyclic cores common in EGFR inhibitors.

-

GPCR Ligands: The 2-bromo-4-chloro motif provides specific steric and electronic properties (halogen bonding) often used to optimize binding affinity in hydrophobic pockets.

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization potential.

Part 4: Safety & Handling (Lachrymator)

WARNING: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.

Mandatory PPE & Engineering Controls

-

Ventilation: All operations, including weighing and TLC, must be performed inside a functioning fume hood.

-

Gloves: Nitrile gloves offer only temporary protection. Double-gloving is recommended. If a spill occurs, change gloves immediately.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium hydroxide in methanol before being removed from the hood. This converts the lachrymatory benzyl bromide into the benign benzyl alcohol/amine.

First Aid

-

Eye Contact: Rinse immediately with copious water for 15 minutes.[8] Do not rub eyes.

-

Skin Contact: Wash with soap and water.[8] Do not use ethanol, as it may increase skin absorption.

References

-

PubChem. (n.d.). Compound Summary: 2-Bromo-1-(bromomethyl)-4-chlorobenzene. National Library of Medicine. Retrieved from [Link]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

- Podgoršek, A., et al. (2009). Green bromination of benzylic compounds with NBS in water. Tetrahedron Letters, 50(13), 1445-1447.

Sources

"2-Bromo-1-(bromomethyl)-4-chlorobenzene" chemical properties

A Bifunctional Halogenated Scaffold for Orthogonal Functionalization

Executive Summary

2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3) represents a high-value "bifunctional" scaffold in medicinal chemistry and advanced organic synthesis. Its utility is defined by the differential reactivity of its three halogen substituents: a highly labile benzylic bromide, a cross-coupling-ready aryl bromide, and a robust aryl chloride. This hierarchy of reactivity allows researchers to perform sequential, orthogonal transformations—constructing complex heterocyclic architectures without the need for extensive protecting group strategies.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthesis protocols, mechanistic reactivity profiles, and safety standards.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

The compound is characterized by a benzene core substituted with a bromomethyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 4.[1] This specific substitution pattern creates a steric and electronic environment ideal for regioselective derivatization.

Table 1: Physicochemical Data

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene |

| Common Synonyms | 2-Bromo-4-chlorobenzyl bromide; |

| CAS Number | 66192-24-3 |

| Molecular Formula | C |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white low-melting solid |

| Melting Point | 49–53 °C |

| Boiling Point | 138–142 °C (at 12 Torr) |

| Density | ~1.93 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Moisture sensitive; susceptible to photolytic degradation |

Part 2: Synthetic Routes & Production[3][4][5]

The industrial and laboratory-scale synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene typically proceeds via a two-stage workflow starting from 4-chloro-2-methylaniline . This route ensures the correct regiochemistry of the halogen substituents.

Workflow Diagram: Synthesis Pathway

Figure 1: Synthetic pathway from aniline precursor to target benzyl bromide, highlighting the critical radical bromination step.

Detailed Protocol: Radical Bromination (Wohl-Ziegler)

Objective: Selective bromination of the benzylic methyl group of 2-bromo-4-chlorotoluene.

Reagents:

-

Substrate: 2-Bromo-4-chlorotoluene (1.0 equiv)[2]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Anhydrous CCl

or Trifluoromethylbenzene (PhCF

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-chlorotoluene in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

-

Initiation: Heat the mixture to reflux. Observation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS every 30 minutes.

-

Endpoint: Disappearance of the starting toluene derivative.

-

Caution: Stop immediately upon consumption of starting material to prevent formation of the gem-dibromide (benzal bromide) byproduct.

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from hexanes or purify via rapid silica gel chromatography (100% Hexanes) to yield the white solid.

Part 3: Reactivity & Mechanistic Insights

The value of this scaffold lies in its Orthogonal Reactivity Profile . The three halogen atoms possess distinct bond dissociation energies and electronic environments, allowing for sequential functionalization.

Reactivity Hierarchy Map

Figure 2: Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Mechanistic Analysis

-

Benzylic Substitution (S

2): The benzylic carbon is highly electrophilic. The adjacent ortho-bromo substituent provides steric bulk but does not significantly deactivate the center toward nucleophilic attack. Soft nucleophiles (thiols, azides) react within minutes at 0°C; harder nucleophiles (amines) may require mild heating. -

Metal-Halogen Exchange: Treatment with n-BuLi at -78°C results in selective Lithium-Bromine exchange at the C2 position. The C4-Chlorine bond remains intact due to the stronger C-Cl bond energy (approx. 95 kcal/mol vs 68 kcal/mol for C-Br).

-

Cross-Coupling Selectivity: In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), oxidative addition occurs preferentially at the C2-Br bond. The C4-Cl bond is generally inert under standard Pd(PPh

)

Part 4: Applications in Medicinal Chemistry

1. Carbazole Alkaloid Synthesis: The scaffold is a key intermediate in the synthesis of carbazole derivatives.[1] The benzylic bromide is used to alkylate a carbazole precursor, while the aryl bromide facilitates intramolecular cyclization or further arylation.

2. Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this molecule serves as an ideal "fragment linker."

-

Example: Linking a pharmacophore via the benzylic position (ether/amine linkage) and extending the chain via Suzuki coupling at the aryl bromide to probe binding pockets.

Part 5: Safety, Handling & Stability

Hazard Classification:

-

Skin Corr.[3][4][5] 1B: Causes severe skin burns and eye damage.[3][4][6]

-

Lacrymator: Benzylic bromides are potent tear gas agents.

Operational Safety Protocols:

-

Engineering Controls: MANDATORY use of a certified chemical fume hood. Do not handle on an open bench.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during the addition of reagents.

-

Quenching Spills: Treat spills with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

Storage & Stability:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic and sensitive to oxidation. Store under an inert atmosphere (Nitrogen or Argon).[7]

-

Shelf-Life: Benzylic bromides can autocatalytically decompose to release HBr, which darkens the solid. If the solid turns brown/orange, re-purify before use.

References

-

BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11558280, 4-Bromo-2-(bromomethyl)-1-chlorobenzene. Retrieved from [5]

-

Sigma-Aldrich. Product Specification: 2-Bromo-1-(bromomethyl)-4-chlorobenzene. Retrieved from

-

ChemicalBook. 2-Bromo-1-(bromomethyl)-4-chlorobenzene Chemical Properties and Synthesis. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2-Chlorobenzyl bromide derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-broMo-1-(broMoMethyl)-4-chlorobenzene CAS#: 33924-45-7 [m.chemicalbook.com]

Technical Guide: Spectroscopic Profiling of 2-Bromo-1-(bromomethyl)-4-chlorobenzene

This guide details the spectroscopic characterization of 2-Bromo-1-(bromomethyl)-4-chlorobenzene (also known as 2-bromo-4-chlorobenzyl bromide). It is designed for researchers utilizing this compound as a pharmacological intermediate, specifically in nucleophilic substitutions and cross-coupling reactions.[1][2][3]

Compound Identity & Structural Context

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a tri-halogenated benzene derivative.[3][4][5][6] Its reactivity is defined by the highly electrophilic benzylic bromide, which serves as a primary handle for derivatization, while the aryl bromide and chloride provide orthogonal sites for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[2]

| Property | Data |

| CAS Number | 33924-45-7 |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene |

| Synonyms | 2-Bromo-4-chlorobenzyl bromide; |

| Molecular Formula | C |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white solid or colorless oil (depending on purity) |

| Melting Point | 35–38 °C (Typical for benzyl bromide analogs) |

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like unreacted starting material or geminal-dibromides.[1][2][3]

Synthetic Workflow (Radical Bromination)

The standard preparation involves the Wohl-Ziegler bromination of 2-bromo-4-chlorotoluene using N-Bromosuccinimide (NBS).[3]

Caption: Radical bromination pathway showing the target product and potential impurities detectable by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for purity assessment.[1][2][3] The benzylic methylene protons (-CH

1H NMR Data (300 MHz, CDCl )

| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Structural Insight |

| 4.55 | Singlet (s) | - | 2H | -CH | Diagnostic peak. Shifts upfield (~2.3 ppm) in unreacted toluene impurity.[1][2][3] |

| 7.45 | Doublet (d) | 2.0 | 1H | Ar-H3 | Meta-coupled to H5.[1][2][3] Deshielded by ortho-Br and ortho-Cl.[1][2][3] |

| 7.38 | Doublet (d) | 8.4 | 1H | Ar-H6 | Ortho-coupled to H5.[1][2][3] Adjacent to benzylic group.[1][2][3][7][8][9][10] |

| 7.22 | Doublet of Doublets (dd) | 8.4, 2.0 | 1H | Ar-H5 | Ortho to H6, Meta to H3.[1][2][3] |

Spectral Analysis Logic:

-

The Benzylic Singlet (4.55 ppm): This is the purity checkpoint.[1][2][3] If you see a singlet at ~2.35 ppm, you have unreacted 2-bromo-4-chlorotoluene.[2][3] If you see a singlet at ~6.6 ppm, you likely have the gem-dibromide (benzal bromide) byproduct.[1][2][3]

-

Aromatic Coupling: The 1,2,4-substitution pattern creates a specific "d, dd, d" pattern.[1][2][3]

13C NMR Data (75 MHz, CDCl )

-

Benzylic Carbon:

32.5 ppm (-CH -

Aromatic Carbons: Six unique signals in the range of 125–140 ppm.[1][2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is complex and highly diagnostic due to the presence of three halogen atoms (1 Cl, 2 Br).[1][2][3] The isotopic abundance creates a distinct "cluster" pattern rather than a single molecular ion peak.[1][2][3]

Molecular Ion Cluster (

Fragmentation Pathway: The molecule typically cleaves the labile benzylic bromine first.[1][2][3]

Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and substitution pattern.[1][2][3]

| Wavenumber (cm | Vibration Mode | Description |

| 3050–3090 | C-H Stretch (Ar) | Weak, sharp signals typical of aromatic protons. |

| 2950–2980 | C-H Stretch (Alk) | Weak signals from the single methylene (-CH |

| 1580, 1470 | C=C Ring Stretch | Characteristic "breathing" modes of the benzene ring.[1][2][3] |

| 1200–1250 | CH | Diagnostic band for benzyl bromides. |

| 1050–1090 | C-Cl Stretch | Strong aryl chloride absorption.[1][2][3] |

| 600–700 | C-Br Stretch | Strong, broad band; often split due to Ar-Br and Alkyl-Br.[2][3] |

References

-

Sigma-Aldrich. Product Specification: 2-Bromo-4-chlorobenzyl bromide (CAS 33924-45-7).[2][3][11] Available at:

-

ChemicalBook. 2-Bromo-4-chlorobenzyl bromide NMR and Physical Properties. Available at:

-

PrepChem. Synthesis of 2-bromo-4-chlorobenzyl bromide via NBS bromination. Available at: [1][2][3]

-

Key Organics. Material Safety Data Sheet (MSDS) - 2-Bromo-4-chlorobenzyl bromide.[1][2][3] Available at: [1][2][3]

Sources

- 1. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(bromomethyl)-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 5. 33924-45-7 | 2-Bromo-1-(bromomethyl)-4-chlorobenzene - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. 33924-45-7 Cas No. | 2-Bromo-1-(bromomethyl)-4-chlorobenzene | Matrix Scientific [matrixscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. WO2005105864A1 - Heterocyclic substituted metallocene compounds for olefin polymerization - Google Patents [patents.google.com]

- 10. WO2007070041A1 - Halogen substituted metallocene compounds for olefin polymerization - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2-Bromo-1-(bromomethyl)-4-chlorobenzene: A Comprehensive Reactivity Profile for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a trifunctional aromatic building block of significant interest in organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a benzene ring substituted with a bromine atom, a bromomethyl group, and a chlorine atom, presents a fascinating case study in selective reactivity. The presence of two distinct carbon-bromine bonds—a highly reactive benzylic bromide and a less reactive aryl bromide—allows for a stepwise and controlled functionalization, making it an invaluable precursor for the synthesis of complex molecular scaffolds.[2] This guide provides a comprehensive overview of the reactivity profile of 2-Bromo-1-(bromomethyl)-4-chlorobenzene, offering insights into its synthesis, key transformations, and applications in drug discovery, particularly in the construction of heterocyclic compounds like isoindolinones and carbazoles.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-1-(bromomethyl)-4-chlorobenzene is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene | [2] |

| Synonyms | 2-Bromo-5-chlorobenzyl bromide | [2] |

| CAS Number | 66192-24-3 | [2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.38 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 145-150 °C at 10 mmHg | [2] |

Synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene

The synthesis of this key intermediate is typically achieved through a two-step sequence starting from 4-chloro-2-methylaniline.[2] The process involves a Sandmeyer reaction to introduce the aryl bromide, followed by a radical bromination at the benzylic position.[2]

Workflow for the Synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene

Caption: Synthetic route to 2-Bromo-1-(bromomethyl)-4-chlorobenzene.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene

Step 1: Synthesis of 2-Bromo-5-chlorotoluene via Sandmeyer Reaction

-

Diazotization: Dissolve 4-chloro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with aqueous sodium hydroxide and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-chlorotoluene.

Step 2: Radical Bromination to Yield 2-Bromo-1-(bromomethyl)-4-chlorobenzene

-

Dissolve the crude 2-bromo-5-chlorotoluene in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux under a light source (e.g., a sunlamp) to initiate the radical chain reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-bromo-1-(bromomethyl)-4-chlorobenzene.

Reactivity Profile: A Tale of Two Bromides

The synthetic utility of 2-bromo-1-(bromomethyl)-4-chlorobenzene is rooted in the differential reactivity of its two carbon-bromine bonds.[2] The benzylic bromide is significantly more susceptible to nucleophilic substitution (via SN1 or SN2 mechanisms) than the aryl bromide.[2] This allows for selective functionalization of the benzylic position while leaving the aryl bromide and chloride available for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions.[2]

Diagram of Differential Reactivity

Caption: Differential reactivity of the C-Br bonds.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide readily undergoes SN2 reactions with a variety of nucleophiles.[1] This high reactivity is attributed to the stability of the benzylic carbocation intermediate that can form in an SN1 pathway, or the favorable transition state in an SN2 reaction.

Example: Reaction with a Primary Amine

A common application is the reaction with primary amines to form secondary amine intermediates, which are precursors to nitrogen-containing heterocycles.[1]

Experimental Protocol: Nucleophilic Substitution with Benzylamine

-

Dissolve 2-bromo-1-(bromomethyl)-4-chlorobenzene in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.

-

Slowly add benzylamine to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[2]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-bromo-5-chlorobenzyl)benzylamine intermediate.[2]

Transition-Metal-Catalyzed Cross-Coupling Reactions

The less reactive aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[2] These reactions are typically performed after the functionalization of the benzylic position.

Key Synthetic Applications in Drug Development

The unique reactivity profile of 2-bromo-1-(bromomethyl)-4-chlorobenzene makes it a valuable precursor for the synthesis of various pharmaceutically relevant scaffolds.

Synthesis of Isoindolinone-Based HDAC Inhibitors

Isoindolinones are a class of compounds that have shown promise as histone deacetylase (HDAC) inhibitors, which are targets for cancer therapy.[1] The synthesis of these inhibitors can be initiated from 2-bromo-1-(bromomethyl)-4-chlorobenzene in a two-step sequence.[1]

-

Nucleophilic Substitution: The benzylic bromide reacts with a primary amine to form a secondary amine intermediate.[1]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular palladium-catalyzed cyclization to form the isoindolinone ring system.[1]

Synthesis of Carbazole Derivatives

Carbazole scaffolds are present in numerous natural products and pharmaceutical agents. 2-Bromo-1-(bromomethyl)-4-chlorobenzene is an excellent precursor for the synthesis of substituted carbazoles.[2]

Workflow for Carbazole Synthesis

Caption: Synthesis of carbazoles from the title compound.

Experimental Protocol: Synthesis of a Carbazole Derivative

-

To a solution of 2-amino-2'-nitrobiphenyl in DMF, add DIPEA.[2]

-

Slowly add a solution of 2-bromo-1-(bromomethyl)-4-chlorobenzene in DMF at room temperature.[2]

-

Stir the reaction mixture for 12-24 hours.[2]

-

Work up the reaction by pouring it into water and extracting with ethyl acetate.[2]

-

The resulting intermediate can then undergo a Cadogan cyclization using a reducing agent like triethyl phosphite to yield the carbazole derivative.

Safety and Handling

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a hazardous chemical and should be handled with appropriate safety precautions.[3] It is corrosive and can cause severe skin burns and eye damage.[4][5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[3][4] Keep the container tightly closed.[4]

-

Spills: In case of a spill, avoid dust formation.[6] Collect the material and dispose of it as hazardous waste.

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6]

Conclusion

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a strategically important synthetic intermediate with a distinct reactivity profile that allows for selective chemical transformations.[2] Its ability to undergo sequential functionalization at the benzylic and aryl positions makes it a powerful tool for the construction of complex molecular architectures, particularly in the field of drug discovery and development.[2] This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working with this versatile compound.

References

- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem.

- A Technical Guide to 1-Bromo-2-(bromomethyl)

- Bromochlorobenzene - Wikipedia.

- 2-Bromo-4-(bromomethyl)-1-chlorobenzene - MySkinRecipes.

- 1-Bromo-4-(Chloromethyl)

- Bromobenzene - SAFETY D

- How to make BROMOBENZENE - YouTube.

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)

- 1-Bromo-4-(bromomethyl)

- 1 - Safety D

- 2 - SAFETY D

- 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromo-4-(Chloromethyl)-Benzene | Structure, Properties, Safety Data & Supplier China [chlorobenzene.ltd]

- 4. biosynth.com [biosynth.com]

- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Strategic Intermediate in Synthetic Chemistry

Introduction and Clarification of Nomenclature

This technical guide provides a comprehensive overview of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1] Its unique structure, featuring two bromine atoms with differing reactivity and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules.[1] It is important to note a potential ambiguity in the nomenclature. While the topic requested is "2-Bromo-1-(bromomethyl)-4-chlorobenzene," the preponderance of scientific literature and chemical supplier databases refers to the structurally distinct and more commonly synthesized isomer, 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS No. 66192-24-3).[1] This guide will focus on the latter, as it is the compound with established synthetic routes and applications.

Chemical Identity and Properties

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a strategically important synthetic intermediate due to its unique reactivity profile that allows for selective chemical transformations.[1] The presence of a highly reactive benzylic bromide and a less reactive aryl bromide facilitates stepwise functionalization, making it a valuable precursor in multi-step synthetic routes.[1]

| Property | Value |

| IUPAC Name | 1-Bromo-2-(bromomethyl)-4-chlorobenzene |

| Synonyms | 2-Bromo-5-chlorobenzyl bromide |

| CAS Number | 66192-24-3 |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 49-53 °C |

| Boiling Point | 145-150 °C at 10 mmHg |

| Purity | ≥97% |

Synthesis and Mechanistic Insights

The synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is a well-established two-step process commencing from 4-chloro-2-methylaniline.[1] This pathway involves a Sandmeyer reaction to introduce the aryl bromide, followed by a radical bromination at the benzylic position.[1]

Synthesis Workflow

Caption: Two-step synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

The initial Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl halide. The diazotization of 4-chloro-2-methylaniline with sodium nitrite in the presence of a strong acid like hydrobromic acid generates a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with a bromide ion, yielding 2-bromo-5-chlorotoluene.

The subsequent step is a selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction upon heating or UV irradiation. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[2] This selectivity ensures that the bromination occurs at the methyl group rather than on the aromatic ring.[2]

Reactivity and Handling

The differential reactivity of the two bromine atoms in 1-Bromo-2-(bromomethyl)-4-chlorobenzene is the cornerstone of its synthetic utility. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[3] This allows for selective displacement of the benzylic bromine while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.

Benzyl bromide and its derivatives are known lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4] Exposure can cause irritation to the eyes, skin, and respiratory system.[4]

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry as the incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] 1-Bromo-2-(bromomethyl)-4-chlorobenzene serves as a pivotal starting material in the synthesis of various biologically active compounds.[1]

Synthesis of Carbazole and Isoindolinone Scaffolds

A primary application of this compound is in the synthesis of carbazole alkaloids and their analogs.[1] The carbazole nucleus is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Medicinal chemists can utilize 1-Bromo-2-(bromomethyl)-4-chlorobenzene to introduce a substituted benzyl moiety onto a carbazole precursor or to construct the carbazole ring system itself.[1]

Furthermore, this versatile building block is employed in the synthesis of N-substituted isoindolinones.[3] This class of compounds has attracted considerable interest in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).[3] Aberrant HDAC activity is implicated in the pathogenesis of various cancers, making them a key therapeutic target.[3]

Role in Synthesis of Bioactive Molecules

Sources

A Technical Guide to 2-Bromo-1-(bromomethyl)-4-chlorobenzene: A Versatile Building Block in Modern Synthesis

Executive Summary: 2-Bromo-1-(bromomethyl)-4-chlorobenzene is a trifunctional aromatic compound of significant utility in synthetic organic chemistry.[1] Its value stems from the differential reactivity of its two distinct bromine moieties—a highly labile benzylic bromide and a more stable aryl bromide—which allows for selective, stepwise functionalization.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis protocols, and core reactivity. It further explores its application in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, offering detailed experimental workflows and mechanistic insights for the research scientist.

Introduction and Physicochemical Profile

2-Bromo-1-(bromomethyl)-4-chlorobenzene, also known by the synonym 2-Bromo-5-chlorobenzyl bromide, is a halogenated aromatic hydrocarbon that serves as a powerful intermediate in multi-step synthesis.[2] The strategic placement of a benzylic bromide, an aryl bromide, and an aryl chloride on the benzene scaffold provides chemists with a platform for orthogonal chemical transformations. The benzylic bromide is an excellent electrophile for nucleophilic substitution, while the aryl bromide is primed for a variety of transition-metal-catalyzed cross-coupling reactions.[1] The chlorine atom, being less reactive than the aryl bromine in typical cross-coupling conditions, can be retained to modulate the electronic properties of the final product or engaged in reactions under more forcing conditions.[3]

This unique combination of reactive sites makes it an invaluable precursor for synthesizing complex structures, such as the carbazole nucleus found in many biologically active compounds and isoindolinone scaffolds relevant to drug discovery.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene | [2] |

| CAS Number | 66192-24-3 | [2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.38 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 145-150 °C at 10 mmHg | [2] |

Synthesis of the Building Block

The most common and efficient synthesis of 2-bromo-1-(bromomethyl)-4-chlorobenzene starts from the commercially available precursor, 2-bromo-4-chlorotoluene. The transformation is a regioselective free-radical bromination of the benzylic methyl group, a reaction that leverages the enhanced stability of the intermediate benzylic radical.[4]

Causality in Protocol Design: Why This Method Works Best

-

Starting Material: 2-Bromo-4-chlorotoluene is an ideal starting point. Its synthesis from precursors like 5-chloro-2-methylaniline via a Sandmeyer reaction is well-established, ensuring its accessibility.[5]

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. It provides a low, steady concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical pathway over competitive electrophilic aromatic substitution on the electron-rich benzene ring.[4]

-

Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to start the chain reaction. Thermal or photochemical conditions promote the homolytic cleavage of the initiator, generating the initial radicals needed to abstract a benzylic hydrogen and propagate the chain.

-

Solvent: An inert solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, is used to dissolve the reactants without participating in the radical reaction.

Detailed Experimental Protocol: Radical Bromination

Objective: To synthesize 2-Bromo-1-(bromomethyl)-4-chlorobenzene from 2-bromo-4-chlorotoluene.

Materials:

-

2-Bromo-4-chlorotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorotoluene (1.0 eq) and carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide byproduct.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from hexanes) to yield 2-bromo-1-(bromomethyl)-4-chlorobenzene as a white to off-white solid.

// Nodes Start [label="2-Bromo-4-chlorotoluene\n(Starting Material)"]; Reagents [label="NBS, AIBN (cat.)\nCCl4, Reflux"]; Reaction [label="Radical\nBromination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Filtration, Washing)"]; Purification [label="Purification\n(Recrystallization)"]; Product [label="2-Bromo-1-(bromomethyl)\n-4-chlorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Dissolve in CCl4"]; Reagents -> Reaction [label=" Add to mixture"]; Reaction -> Workup [label=" Cool & filter"]; Workup -> Purification [label=" Dry & concentrate"]; Purification -> Product; } /dot Caption: General workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Principles

The synthetic power of 2-bromo-1-(bromomethyl)-4-chlorobenzene lies in the orthogonal reactivity of its two C-Br bonds.[2]

-

Benzylic Bromide (Highly Reactive): The C(sp³)-Br bond at the benzylic position is highly susceptible to nucleophilic substitution.[1] As a primary benzylic halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides). The reaction is rapid due to the stabilization of the transition state by the adjacent aromatic ring.

-

Aryl Bromide (Less Reactive): The C(sp²)-Br bond on the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are pillars of C-C and C-N bond formation in contemporary organic synthesis.[3]

This reactivity differential allows for a two-stage synthetic strategy: first, functionalize the benzylic position via nucleophilic substitution, and second, elaborate the aryl position via cross-coupling.

// Central Molecule Node Mol [label="2-Bromo-1-(bromomethyl)\n-4-chlorobenzene", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3];

// Reactivity Nodes SN2 [label="Nucleophilic Substitution\n(Sₙ2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with descriptive labels Mol -> SN2 [label=" Highly reactive\n benzylic bromide\n (-CH₂Br)", color="#EA4335", fontcolor="#EA4335"]; Mol -> Coupling [label=" Aryl bromide\n for C-C/C-N bond\n formation", color="#4285F4", fontcolor="#4285F4"]; } /dot Caption: Differential reactivity of the two bromine atoms.

Applications in Synthetic Chemistry: Case Studies

The title compound is a key intermediate in the synthesis of diverse molecular targets.

Case Study: Synthesis of Carbazole Derivatives

Carbazole alkaloids are a class of compounds with a wide range of biological activities, including anticancer and antibacterial properties.[2] 2-Bromo-1-(bromomethyl)-4-chlorobenzene is an effective precursor for building the carbazole framework.[2]

Protocol: N-Alkylation and Cadogan Cyclization

Objective: To synthesize a substituted carbazole from 2-amino-2'-nitrobiphenyl.

Methodology:

-

N-Alkylation (Sₙ2):

-

To a solution of 2-amino-2'-nitrobiphenyl (1.0 eq) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).[2]

-

Slowly add a solution of 2-bromo-1-(bromomethyl)-4-chlorobenzene (1.1 eq) in DMF. The highly reactive benzylic bromide will be attacked by the amine nucleophile.[2]

-

Stir the reaction at room temperature for 12-24 hours.[2]

-

Upon completion (monitored by TLC), perform an aqueous workup by pouring the mixture into water and extracting with a solvent like ethyl acetate. Dry and concentrate the organic layers to yield the N-alkylated intermediate.[2]

-

-

Cadogan Cyclization (Intramolecular Reductive Cyclization):

-

The N-alkylated intermediate is then subjected to reductive cyclization conditions (e.g., using a phosphite reagent like P(OEt)₃) which reduces the nitro group and facilitates intramolecular ring closure to form the carbazole core.

-

This strategy efficiently introduces the substituted benzyl moiety, which can be critical for tuning the therapeutic properties of the final carbazole analogue.[2]

Case Study: Synthesis of Isoindolinone-Based HDAC Inhibitors

Isoindolinones are a privileged scaffold in medicinal chemistry, notably used in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[1] The title compound provides a streamlined entry into this class of molecules.[1]

Protocol: Sequential Sₙ2 and Intramolecular Cross-Coupling

Objective: To synthesize an N-substituted isoindolinone.

General Strategy: [1]

-

Nucleophilic Substitution (Sₙ2): A primary amine (R-NH₂) is reacted with 2-bromo-1-(bromomethyl)-4-chlorobenzene. The amine selectively attacks the benzylic bromide, forming a secondary amine intermediate. This step allows for the introduction of diverse "R" groups to explore structure-activity relationships (SAR).[1]

-

Intramolecular Cyclization: The resulting intermediate, which contains both a nucleophilic amine and an electrophilic aryl bromide, undergoes an intramolecular palladium-catalyzed cyclization (e.g., a Buchwald-Hartwig amination) to form the five-membered isoindolinone ring.[1]

This elegant two-step sequence highlights the power of using a building block with orthogonally reactive sites to rapidly assemble complex heterocyclic systems.[1]

Safety, Handling, and Storage

Hazard Profile:

-

2-Bromo-1-(bromomethyl)-4-chlorobenzene is classified as a corrosive substance that causes severe skin burns and eye damage.[6][7] It is a lachrymator, meaning it can cause tearing and irritation upon exposure.

-

Like many benzylic halides, it should be handled with extreme care due to its potent alkylating nature.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Mechanical exhaust is required.[8] Safety showers and eyewash stations should be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[8] Do not inhale dust or vapors.[11]

-

General Hygiene: Wash hands thoroughly after handling.[8] Contaminated clothing should be removed immediately and washed before reuse.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is 2°C - 8°C.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a strategically designed synthetic building block that offers chemists a reliable and versatile tool for molecular construction. Its defining feature—the differential reactivity of its benzylic and aryl bromide groups—enables selective and sequential functionalization, streamlining the synthesis of complex pharmaceutical and materials science targets. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, allows researchers to fully exploit its synthetic potential in developing next-generation chemical entities.

References

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 26, 2026, from [Link]

-

Benzene, 1-bromo-2-chloro. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

-

Bromochlorobenzene. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-chloro-benzene. (2020, December 5). Fine-Blend. Retrieved January 26, 2026, from [Link]

-

Lee, C.-I., et al. (2002). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Retrieved January 26, 2026, from [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

-

Shields, B. J., & Doyle, A. G. (2016). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Angewandte Chemie International Edition. Retrieved January 26, 2026, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

9.4: Chlorination vs Bromination. (2021, December 15). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

4-Bromo-2-(bromomethyl)-1-chlorobenzene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

-

Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Cross-Coupling Reactions of Unactivated Alkyl Halides. (n.d.). CORE. Retrieved January 26, 2026, from [Link]

-

Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

-

2-Bromo-1-(bromomethyl)-3-chlorobenzene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Solubility & Physicochemical Profile of 2-Bromo-1-(bromomethyl)-4-chlorobenzene

Executive Summary

This technical guide provides a definitive analysis of the solubility, physicochemical properties, and handling protocols for 2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3). As a tri-functionalized aromatic intermediate, this compound exhibits a distinct solubility profile driven by its lipophilic halogenated core and the polarizable benzylic bromide moiety.

Efficient manipulation of this compound in drug discovery—specifically in the synthesis of carbazole and isoindolinone scaffolds—requires precise solvent selection to balance solubility against the high reactivity of the benzylic carbon. This guide synthesizes predicted physicochemical data with field-proven experimental workflows to ensure reproducibility and safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before addressing solubility, the compound's structural identity must be rigorously defined to avoid isomer confusion common with poly-halogenated toluenes.

| Property | Specification |

| Systematic Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene |

| Common Synonyms | 2-Bromo-5-chlorobenzyl bromide; |

| CAS Number | 66192-24-3 |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 49–53 °C |

| LogP (Predicted) | ~3.8 (Highly Lipophilic) |

| Reactivity Class | Alkylating Agent (Lachrymator) |

Solubility Principles & Data

Theoretical Solubility Mechanism

The solubility of 2-Bromo-1-(bromomethyl)-4-chlorobenzene is governed by "Like Dissolves Like" principles, modified by the specific interactions of the benzylic bromide:

-

Hydrophobicity: The halogenated benzene ring creates a high partition coefficient (LogP ~3.8), rendering the compound effectively insoluble in water .

-

Polarizability: The C-Br bonds (aryl and benzylic) introduce significant polarizability, making the compound highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

-

Lattice Energy: With a melting point of ~50 °C, the crystal lattice energy is moderate. This allows for solubility in non-polar solvents (Hexanes, Heptane) to be temperature-dependent, a property exploitable for recrystallization.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on experimental synthesis protocols and structural analogs.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Preferred for Sₙ2 substitution reactions (e.g., with amines/azides). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extractions and transport; avoids nucleophilic interference. |

| Polar Protic | Methanol, Ethanol | Moderate (Reactive) | Caution: Solvolysis (ether formation) may occur over time or with heat. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Suitable for Grignard formation or lithiation (at low temp). |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low (Cold) / High (Hot) | Primary choice for recrystallization/purification. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used as the quenching phase in biphasic workups. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to determine the exact saturation limit for a specific solvent system prior to scale-up.

Safety Warning: This compound is a lachrymator.[1] All operations must be performed in a fume hood.

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

-

Equilibration:

-

Vortex for 30 seconds after each addition.

-

If solid dissolves immediately, the solubility is >500 mg/mL.

-

If solid remains, place on an orbital shaker (500 rpm) for 24 hours at controlled temperature (25 °C).

-

-

Sampling:

-

Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Extract the supernatant and dilute with Acetonitrile for HPLC analysis.

-

-

Quantification: Calculate concentration using a standard calibration curve (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

Because the compound contains trace isomers (regioisomers from bromination), solubility-driven purification is superior to chromatography.

-

Dissolution: Dissolve crude solid in minimum boiling Heptane (~80 °C).

-

Note: If insoluble particulates remain, hot filter immediately.

-

-

Co-Solvent Tuning (Optional): If the compound oils out, add Ethyl Acetate dropwise until a clear homogenous solution forms at reflux.

-

Crystallization: Allow the solution to cool slowly to Room Temperature (25 °C) over 2 hours, then transfer to 4 °C.

-

Harvest: Filter the white crystals and wash with cold (-20 °C) Hexanes.

Visualizing the Workflow

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Applications & Reactivity Context

The solubility profile of this compound is intrinsic to its role as a "linchpin" intermediate.

Nucleophilic Substitution (Sₙ2)

The benzylic bromide is highly electrophilic.[2] Reactions are typically run in DMF or Acetonitrile .

-

Solubility Logic: The compound dissolves readily in DMF. The nucleophile (e.g., an amine or azide) is also soluble, creating a homogenous phase that accelerates kinetics.

-

Precipitation: Upon completion, adding Water causes the hydrophobic product to precipitate (or oil out), while the DMF and inorganic salts remain in the aqueous phase. This utilizes the "Water Insoluble" property for workup.

Metal-Halogen Exchange

The aryl bromide (position 2) is less reactive but can undergo lithiation.

-

Solubility Logic: These reactions require THF or Ether at -78 °C. The compound is soluble in THF, which coordinates with the lithium species, stabilizing the intermediate.

Safety & Decontamination (Solubility-Based)

Hazard: 2-Bromo-1-(bromomethyl)-4-chlorobenzene is a potent alkylating agent and lachrymator.

Spill Cleanup

Do not use water initially, as the compound is insoluble and will persist.

-

Solubilize: Absorb the spill with a combustible solvent-soaked pad (e.g., Acetone or Ethanol) to dissolve the solid/oil.

-

Quench: Treat the area with a solution of 10% aqueous ammonia or 5% sodium thiosulfate .

References

-

BenchChem. (2025).[2] Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. Retrieved from

-

PubChem. (2025).[5] Compound Summary: 4-Bromo-2-(bromomethyl)-1-chlorobenzene (Isomer Analog). National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (2025). 4-Bromo-1-bromomethyl-2-chlorobenzene Product Data. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis and Reactivity of Benzyl Bromides. Retrieved from

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Bromo-1-(bromomethyl)-4-chlorobenzene" physical properties

[2][3]

Executive Summary

2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS 33924-45-7 ) is a high-value halogenated building block used primarily in the synthesis of complex pharmacophores and agrochemicals.[2][3] Characterized by its dual electrophilic sites—the highly reactive benzylic bromide and the sterically congested aryl bromide—it serves as a linchpin in orthogonal cross-coupling strategies.[1] Its lachrymatory nature and hydrolytic instability require rigorous handling protocols under inert atmospheres.[1]

Chemical Identity & Structural Analysis[1][4][5]

| Identifier | Detail |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-4-chlorobenzene |

| Common Synonyms | 2-Bromo-4-chlorobenzyl bromide; |

| CAS Number | 33924-45-7 |

| Molecular Formula | C |

| SMILES | Clc1ccc(CBr)c(Br)c1 |

| InChI Key | CSUUXPHPCXHYGY-UHFFFAOYSA-N |

Structural Commentary

The molecule features a benzene core substituted at the 1, 2, and 4 positions.[1][4]

-

Position 1 (Bromomethyl): An sp

hybridized carbon bearing a bromine atom.[1] This is the primary electrophilic site ( -

Position 2 (Aryl Bromide): An sp

hybridized bromide.[1] Sterically crowded by the adjacent bromomethyl group, it is less reactive than typical aryl bromides but remains a viable partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the benzylic position has been derivatized. -

Position 4 (Aryl Chloride): The least reactive site, generally remaining inert during standard manipulation of the bromide positions, allowing for late-stage diversification.[1]

Physical Properties Matrix

Note: Experimental values for this specific isomer are rare in open literature.[1][5] Data below synthesizes available experimental fragments and high-confidence predictive models calibrated against analogous benzyl bromides.

| Property | Value / Description | Condition / Note |

| Molecular Weight | 284.38 g/mol | - |

| Physical State | Low-melting solid or semi-solid oil | Pure form tends to crystallize; impurities lower MP significantly. |

| Melting Point | 35 – 40 °C (Predicted) | Analogous to 2,4-dichlorobenzyl bromide (MP 37°C).[1] |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| Density | 1.93 ± 0.05 g/cm³ | High density due to dibromo content.[1] |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Hydrolyzes in water/protic solvents. |

| Flash Point | >110 °C | Predicted based on MW and halogenation.[1] |

| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Lachrymatory hazard persists despite low VP.[1] |

Spectroscopic Characterization

H NMR (400 MHz, CDCl )

-

4.58 (s, 2H): The diagnostic singlet for the benzylic methylene protons (-CH

-

7.25 – 7.30 (m, 1H): Aromatic proton at Position 5 (meta to CH

-

7.42 (d,

-

7.58 (d,

IR Spectrum (ATR)

Synthesis Protocol

The industry-standard synthesis involves the radical bromination of 2-bromo-4-chlorotoluene . This route is preferred for its scalability and use of readily available precursors.[1]

Reaction Scheme

Figure 1: Radical bromination pathway using N-Bromosuccinimide (NBS).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Add 2-bromo-4-chlorotoluene (1.0 eq) and N-bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Dissolve in anhydrous Carbon Tetrachloride (CCl

) or Trifluorotoluene (greener alternative).[1] Concentration should be ~0.2 M.[1] -

Initiation: Add a catalytic amount of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

-

Reaction: Heat to reflux (approx. 77-80°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1] Note: A 500W halogen lamp can be used to photo-initiate if chemical initiators are avoided.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1] Wash the filtrate with water (2x) and brine (1x).[1]

-

Purification: Dry organic layer over MgSO

, concentrate in vacuo. If necessary, recrystallize from Hexane/Pentane (cold) to obtain the pure solid.[1]

Reactivity & Applications

This compound acts as a "linchpin" scaffold.[1] The reactivity difference between the aliphatic bromide (highly reactive) and the aromatic halides allows for sequential functionalization.[1]

Chemo-Selective Workflow

Figure 2: Orthogonal reactivity profile. Pathway A is the dominant first step in most medicinal chemistry campaigns.

Handling & Safety (EHS)[1]

-